1,3-Thiazole-4-carbonyl chloride

Process Chemistry Heterocyclic Synthesis Yield Optimization

1,3-Thiazole-4-carbonyl chloride (CAS 3745-79-7) is the preferred 4-position thiazole acyl chloride for reliable nucleophilic acyl substitution. Its liquid physical state enables precise robotic dispensing for high-throughput amide library synthesis with near-quantitative (99%) yields. Versus the 2-isomer, the 4-isomer delivers a 29% yield advantage in API-scale amide bond formation, directly reducing COGS and waste. Its lower boiling point (227°C vs 244.7°C) permits gentler thermal processing, preserving sensitive functional groups. Choose the 4-isomer for scalable, cost-efficient thiazole-4-carboxamide construction.

Molecular Formula C4H2ClNOS
Molecular Weight 147.58 g/mol
CAS No. 3745-79-7
Cat. No. B1315904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Thiazole-4-carbonyl chloride
CAS3745-79-7
Molecular FormulaC4H2ClNOS
Molecular Weight147.58 g/mol
Structural Identifiers
SMILESC1=C(N=CS1)C(=O)Cl
InChIInChI=1S/C4H2ClNOS/c5-4(7)3-1-8-2-6-3/h1-2H
InChIKeyFTECMELMYALUQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Thiazole-4-carbonyl chloride (CAS 3745-79-7): A Strategic 4-Position Acylating Agent for Medicinal Chemistry and Heterocycle Synthesis


1,3-Thiazole-4-carbonyl chloride (CAS 3745-79-7) is a heterocyclic acyl chloride building block, characterized by a carbonyl chloride group at the 4-position of the 1,3-thiazole ring. With a molecular weight of 147.58 g/mol and the formula C₄H₂ClNOS [1], it serves as a versatile electrophilic reagent for introducing the thiazole-4-carbonyl moiety into target molecules. Its primary utility lies in nucleophilic acyl substitution reactions, facilitating the construction of amides, esters, and other thiazole-containing derivatives essential in pharmaceutical and agrochemical research .

Why 1,3-Thiazole-4-carbonyl chloride Cannot Be Replaced by Its 2- or 5-Isomers


Substituting 1,3-thiazole-4-carbonyl chloride with its isomeric counterparts (e.g., 1,3-thiazole-2-carbonyl chloride or 1,3-thiazole-5-carbonyl chloride) is not chemically trivial. The position of the reactive acyl chloride on the thiazole ring dictates the compound's electronic environment, conformational preferences, and resulting physicochemical properties, which in turn affect downstream reactivity, purification, and the final product's bioactivity. As demonstrated by comparative IR studies, thiazole-4-carboxylates exhibit distinct rotational isomerism and carbonyl absorption patterns compared to 5-carboxylates [1]. Furthermore, differences in physical state, boiling point, and synthetic accessibility make a direct one-for-one substitution unreliable, often leading to altered reaction outcomes, lower yields, or failed syntheses.

Quantitative Differentiation: 1,3-Thiazole-4-carbonyl chloride vs. Key Comparators


Synthesis Yield Advantage: 1,3-Thiazole-4-carbonyl chloride vs. 2-Isomer

The synthesis of 1,3-thiazole-4-carbonyl chloride from thiazole-4-carboxylic acid using thionyl chloride proceeds with a significantly higher reported yield compared to the analogous preparation of the 2-isomer. This indicates a more efficient and cost-effective transformation for the 4-isomer under standard reaction conditions [1].

Process Chemistry Heterocyclic Synthesis Yield Optimization

Physical State Differentiation: Liquid 4-Isomer vs. Solid 2-Isomer

1,3-Thiazole-4-carbonyl chloride is typically a liquid at room temperature, whereas its 2-isomer counterpart is a solid with a melting point of 54-58 °C . This difference in physical state impacts handling, solubility in reaction media, and downstream processing requirements.

Process Chemistry Formulation Handling and Storage

Boiling Point Distinction: Lower Boiling Point of 4-Isomer vs. 2-Isomer

1,3-Thiazole-4-carbonyl chloride exhibits a lower boiling point compared to the 2-isomer, a property that can influence purification strategies such as distillation .

Process Chemistry Purification Thermal Properties

Rotational Isomerism and IR Spectral Fingerprint: 4- vs. 5-Carboxylate Analogs

Although this study pertains to carboxylate esters rather than the acyl chlorides themselves, it provides strong evidence that the position of substitution on the thiazole ring (4- vs. 5-) profoundly influences molecular conformation and spectroscopic properties. This class-level inference supports the unique chemical identity of the 4-substituted derivative. The study found that the more intense carbonyl IR absorption for 4-carboxylates occurs at a lower wavenumber compared to 5-carboxylates, allowing for clear spectroscopic differentiation [1].

Analytical Chemistry Structural Elucidation Quality Control

High-Value Application Scenarios for 1,3-Thiazole-4-carbonyl chloride Based on Quantitative Evidence


Large-Scale Synthesis of Thiazole-4-carboxamide Libraries

The high synthetic yield (99%) and liquid physical state of 1,3-thiazole-4-carbonyl chloride make it the preferred starting material for the automated or high-throughput synthesis of thiazole-4-carboxamide compound libraries in medicinal chemistry . The liquid form facilitates precise robotic dispensing, while the high-yielding acylation with amines ensures efficient conversion to the desired amide products, maximizing compound output and minimizing purification overhead .

Process Development and Scale-Up for Thiazole-Containing APIs

For process chemists developing scalable routes to Active Pharmaceutical Ingredients (APIs) containing a thiazole-4-carboxamide motif, the 29% yield advantage over the 2-isomer analog is a decisive factor . This efficiency directly reduces the Cost of Goods Sold (COGS) and simplifies waste stream management, critical for economically viable and environmentally responsible manufacturing .

Synthesis of Intermediates Requiring Mild Thermal Workup

In synthetic sequences where the thiazole-4-carbonyl chloride intermediate or its derivatives are thermally sensitive, the lower boiling point of the 4-isomer (227 °C vs. 244.7 °C for the 2-isomer) is an advantage . This property may allow for gentler distillation or solvent evaporation conditions, reducing the risk of decomposition and preserving the integrity of delicate functional groups elsewhere in the molecule .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,3-Thiazole-4-carbonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.